molecular formula C17H11NO4S2 B2569122 4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 461682-83-7

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2569122
CAS No.: 461682-83-7
M. Wt: 357.4
InChI Key: VCILSOIMBYJYTF-ZROIWOOFSA-N
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Description

4-[(5Z)-5-[(4-Hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a rhodanine-based thiazolidinone derivative supplied for research purposes. This compound is designed for scientific investigation into the stabilization of transthyretin (TTR), a protein implicated in amyloid fibril formation . Its core research value lies in its potential as a ligand for TTR, mimicking the biological activity of established agents and providing a tool for studying the inhibition of TTR amyloidogenesis . The mechanism of action involves binding to TTR, which can stabilize the tetrameric form of the protein and prevent its dissociation into monomers that misfold and aggregate into amyloid fibrils . This makes the compound relevant for in vitro studies focused on a range of amyloid diseases, including familial amyloid polyneuropathy, familial amyloid cardiomyopathy, and other TTR-related amyloidoses . Researchers can utilize this chemical to explore pathways involved in amyloid formation and to evaluate potential therapeutic strategies. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S2/c19-13-7-1-10(2-8-13)9-14-15(20)18(17(23)24-14)12-5-3-11(4-6-12)16(21)22/h1-9,19H,(H,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILSOIMBYJYTF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized via a multi-step process:

  • Step 1: : Synthesis of 5-[(4-hydroxyphenyl)methylidene]-2-thioxothiazolidin-4-one through the condensation of thiosemicarbazide and 4-hydroxybenzaldehyde under acidic conditions.

  • Step 2: : Reaction of the intermediate with benzoic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

While specific industrial methods are proprietary, the general process involves large-scale synthesis using optimized reaction conditions for higher yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiazolidine ring to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group can be reduced to alcohols.

  • Substitution: : Electrophilic substitution reactions at the benzene ring can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Hydroxy derivatives.

  • Substitution: : Nitro, sulfonic acid derivatives.

Scientific Research Applications

Overview

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, biochemistry, and material science. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by case studies and detailed data.

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.

  • Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor in various biochemical assays, particularly targeting enzymes related to lipid biosynthesis in pathogens .
  • Anticancer Activity : Research indicates that derivatives of this compound can modulate cell signaling pathways associated with cancer growth and metastasis.

The biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Fatty Acid Synthases : The compound has shown efficacy against bacterial fatty acid synthases (FabH), which are crucial for bacterial survival. This suggests potential applications in developing new antibacterial agents .

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties, such as polymers and coatings that require enhanced stability or reactivity.

Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound as a selective inhibitor of cancer cell lines. The study reported a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential .

Antibacterial Applications

Another research effort focused on the compound's ability to inhibit FabH enzymes in Streptococcus pneumoniae. The findings revealed that it could serve as a lead compound for developing novel antibiotics against resistant strains .

Mechanism of Action

The compound interacts with biological targets by forming reversible covalent bonds with amino acid residues in enzymes, modulating their activity. It influences pathways involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds include:

  • Position of the benzoic acid group :
    • Target compound: Benzoic acid at position 3.
    • 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (Compound A): Benzoic acid at position 3 .
    • Impact: Positional differences alter electronic distribution and hydrogen-bonding capacity, affecting target binding (e.g., GPCR selectivity) .
  • Substituents on the methylidene group :

    • Target compound: 4-Hydroxyphenyl.
    • 4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound B): Fluorinated benzylidene .
    • (Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl benzoic acid (Compound C): Indole-based substituent .
    • Impact: Electron-withdrawing groups (e.g., -F) enhance receptor affinity (e.g., GPR35 agonism), while bulky substituents (e.g., indole) improve antimicrobial activity but reduce solubility .
  • Variations in the thiazolidinone core: 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (Compound D): Acetamide side chain instead of benzoic acid . Impact: Replacement of benzoic acid with amides reduces polarity, altering pharmacokinetic properties (e.g., membrane permeability) .

Physicochemical Properties

  • Solubility :
    • Target compound: Moderate aqueous solubility (LogP: 2.8) due to the ionizable benzoic acid group.
    • Compound C: Lower solubility (LogP: 3.5) due to hydrophobic indole substituent .
  • Thermal stability: Compounds with electron-withdrawing substituents (e.g., -NO₂, -F) exhibit higher melting points (>250°C) .

Key Research Findings

Antimicrobial Potency: The target compound’s 4-hydroxyphenyl group enhances hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase), outperforming non-hydroxylated analogues (e.g., Compound A) .

GPCR Selectivity : Fluorinated derivatives (e.g., Compound B) show 100-fold higher potency at human GPR35 compared to rodent orthologues, highlighting species-specific interactions .

Tautomeric Stability: Thione-thiol tautomerism in the thiazolidinone core (evidenced by IR spectroscopy) affects bioactivity; stable thione forms dominate in physiological conditions .

Biological Activity

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidinone class. Its unique structure, characterized by the presence of a thiazolidine ring and a hydroxyphenyl group, suggests potential biological activities. This article reviews various studies and findings related to its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14N2O4S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This compound contains several functional groups that contribute to its biological activity, including:

  • Thiazolidine ring : Known for its role in various biochemical processes.
  • Hydroxyphenyl group : Enhances solubility and bioavailability.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways. For instance, it can inhibit fatty acid biosynthesis enzymes like FabZ, which is crucial for bacterial growth and survival .
  • Antioxidant Activity : The hydroxyphenyl moiety is known for its antioxidant properties, potentially reducing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example:

  • Bacterial Inhibition : Studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Enterococcus faecalis18

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted on human cell lines showed that this compound significantly reduced cell viability in cancer cells while sparing normal cells. This selective cytotoxicity highlights its potential as an anticancer agent .
  • Animal Models : In a murine model of inflammation, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups. This suggests a promising avenue for treating conditions like arthritis or other inflammatory disorders .

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